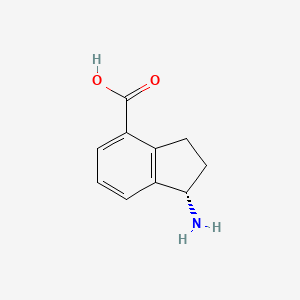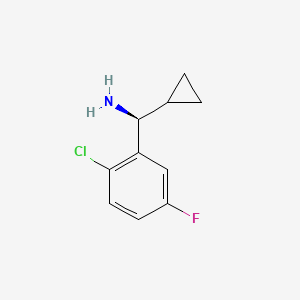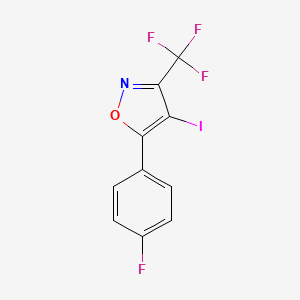
(S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylicacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylicacidhcl is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene ring system fused with an amino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylicacidhcl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Amination: Introduction of the amino group at the desired position using reagents such as ammonia or amines under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where other functional groups replace them under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products:
Oxidized Derivatives: Formation of ketones, aldehydes, or carboxylic acids.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
(S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylicacidhcl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylicacidhcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
®-1-Amino-2,3-dihydro-1H-indene-4-carboxylicacidhcl: The enantiomer of the compound with different stereochemistry.
1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid: The free acid form without the hydrochloride salt.
1-Aminoindane: A structurally related compound lacking the carboxylic acid group.
Uniqueness: (S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylicacidhcl is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial for its interaction with biological targets, making it a valuable compound in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9H,4-5,11H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
VUTOUUUHDLJNEM-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=C([C@H]1N)C=CC=C2C(=O)O |
SMILES canónico |
C1CC2=C(C1N)C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13049633.png)

![Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13049658.png)
![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13049660.png)

